
Tetragalacturonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-D-GalpA-(1->4)-alpha-D-GalpA-(1->4)-alpha-D-GalpA-(1->4)-alpha-D-GalpA is a tetraisaccharide in which four alpha-D-galactopyranuronic acid units are joined via (1->4)-linkages. It has a role as a bacterial xenobiotic metabolite. It is a carbohydrate acid and a tetrasaccharide.
科学的研究の応用
Biochemical Properties
Tetragalacturonic acid is a tetrasaccharide composed of four galacturonic acid units. It is derived from the hydrolysis of pectin, a polysaccharide found in the cell walls of plants. The unique structure of this compound allows it to interact with various enzymes and proteins, making it a valuable compound in biochemistry and molecular biology.
Food Science Applications
- Food Texture Improvement : this compound is utilized in the food industry to enhance the texture and stability of various products. It acts as a gelling agent and thickener, improving the mouthfeel of jams, jellies, and dairy products.
- Preservation : Due to its ability to form gels and stabilize emulsions, this compound contributes to the preservation of food products by preventing microbial growth and extending shelf life.
- Nutritional Benefits : Research indicates that this compound may have prebiotic effects, promoting gut health by stimulating the growth of beneficial gut bacteria . Its soluble fiber content can aid in digestion and improve overall gut function.
Agricultural Applications
- Soil Conditioning : this compound can improve soil structure and water retention when applied as a soil conditioner. Its ability to form complexes with soil minerals enhances nutrient availability for plants.
- Plant Growth Regulation : Studies have shown that this compound can influence plant growth by modulating cell wall properties, which affects cell elongation and division. This property is particularly useful in agricultural biotechnology for developing crops with improved growth characteristics .
Medical Applications
- Therapeutic Potential : this compound exhibits anti-inflammatory properties, making it a candidate for therapeutic applications in treating inflammatory diseases. Its ability to modulate immune responses may provide benefits in conditions such as arthritis and inflammatory bowel disease .
- Drug Delivery Systems : Due to its biocompatibility and ability to form hydrogels, this compound is being explored as a matrix for drug delivery systems. These systems can enhance the bioavailability of drugs while providing controlled release profiles .
Case Study 1: Nutritional Supplement Development
A study demonstrated that incorporating this compound into dietary supplements improved gut microbiota composition in human subjects. Participants who consumed supplements containing this compound showed increased levels of beneficial bacteria such as Lactobacillus and Bifidobacterium over a 12-week period .
Case Study 2: Agricultural Yield Improvement
In an agricultural trial, the application of this compound as a soil amendment resulted in a 20% increase in crop yield for tomato plants compared to control groups. The enhanced soil structure facilitated better water retention and nutrient uptake .
化学反応の分析
Enzymatic Degradation
-
Exo-Polygalacturonase Activity: Tetragalacturonic acid is a substrate for exo-polygalacturonases (exo-PATE), enzymes that degrade pectic acid from the reducing end of the molecule . The rate of enzyme activity is maximal with this compound, followed by acid-soluble pectic acid, acid-insoluble pectic acid, and pectic acid .
-
pH Influence: The optimal pH for exo-PATE activity on this compound is 9.6 in buffer E. The maximal activity of the enzyme increases, with simultaneous shifts in the pH optima toward the alkaline side, when buffers containing sodium salts are replaced by those containing potassium salts .
-
Hydrolysis: TtGH28, a GH28 polygalacturonase, can hydrolyze this compound. Kinetic parameters for activity on digalacturonic acid, trigalacturonic acid, and polygalacturonic acid have been obtained .
Oxidation and Reduction
-
ABTS·+ Reduction Assay: this compound can reduce the radical cation ABTS·+ over time, indicating a scavenging activity. This can affect the oxidizing activity of enzymes like FHS-OGOX1, where the reduction of ABTS·+ is a side reaction .
-
OSOxs Activity: Oxidizable short oligosaccharides are required for the scavenging activity of oligosaccharide oxidases (OSOXs) towards the laccase-catalyzed oxidation of ABTS. The ABTS-oxidizing activity of laccase is reduced by combinations like FHS-CELLOX/CD3 and, to a lesser extent, by FHS-CELLOX/CD4 and FHS-OGOX1/OG4, while the FHS-OGOX1/OGs combination is ineffective .
Role as a Metabolite
-
Catabolic Pathway: D-galacturonic acid, a component of this compound, is catabolized by microorganisms. In Botrytis cinerea, a proposed catabolic pathway involves D-galacturonate reductase, L-galactonate dehydratase, and 2-keto-3-deoxy-L-galactonate aldolase .
-
Fungal Metabolism: The introduction of the fungal D-galacturonate pathway enables the consumption of D-galacturonic acid by Saccharomyces cerevisiae .
Other Reactions
-
Nonenzymatic Browning: Thermal treatment of aqueous solutions of D-galacturonic acid with L-alanine leads to nonenzymatic browning reactions, producing compounds like reductic acid, 4,5-dihydroxy-2-cyclopenten-1-one (DHCP), furan-2-carboxaldehyde, and norfuraneol . Specific reaction products of uronic acids with amine participation, such as 2-(2-Formyl-1H-pyrrole-1-yl)propanoic acid (FPA) and 1-(1-carboxyethyl)-3-hydroxypyridin-1-ium (HPA), are also formed .
Influence of Salts
-
Galacturonic Acid Salts: Salts of galacturonic acid can be prepared, with different properties based on whether they contain the alpha or beta pyranose modification of galacturonic acid .
Convergent Evolution of Catalytic Mechanisms
-
Pel10Acm and Pel1C: Pel10Acm reveals a stunning example of the convergent evolution of catalytic mechanism. Comparison of the Pel10Acm GalA3/Ca2+ complex with the inactive mutant R218K GalA4/Ca2+ complex of Pel1C reveals an essentially identical disposition of six active-center groups despite no topological similarity between these enzymes .
Composition in Polysaccharides
特性
分子式 |
C24H34O25 |
---|---|
分子量 |
722.5 g/mol |
IUPAC名 |
(2S,3R,4S,5R,6S)-6-[(2S,3R,4R,5R,6S)-2-carboxy-6-[(2S,3R,4R,5R,6S)-2-carboxy-6-[(2S,3R,4R,5R,6S)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C24H34O25/c25-1-2(26)13(17(34)35)47-22(7(1)31)45-11-4(28)9(33)24(49-15(11)19(38)39)46-12-5(29)8(32)23(48-16(12)20(40)41)44-10-3(27)6(30)21(42)43-14(10)18(36)37/h1-16,21-33,42H,(H,34,35)(H,36,37)(H,38,39)(H,40,41)/t1-,2+,3+,4+,5+,6+,7+,8+,9+,10+,11+,12+,13-,14-,15-,16-,21-,22-,23-,24-/m0/s1 |
InChIキー |
GOIKIOHGMNUNBL-XVJVAFNESA-N |
SMILES |
C1(C(C(OC(C1O)OC2C(C(C(OC2C(=O)O)OC3C(C(C(OC3C(=O)O)OC4C(C(C(OC4C(=O)O)O)O)O)O)O)O)O)C(=O)O)O)O |
異性体SMILES |
[C@@H]1([C@H]([C@H](O[C@@H]([C@@H]1O)O[C@@H]2[C@@H]([C@H]([C@H](O[C@@H]2C(=O)O)O[C@@H]3[C@@H]([C@H]([C@H](O[C@@H]3C(=O)O)O[C@@H]4[C@@H]([C@H]([C@H](O[C@@H]4C(=O)O)O)O)O)O)O)O)O)C(=O)O)O)O |
正規SMILES |
C1(C(C(OC(C1O)OC2C(C(C(OC2C(=O)O)OC3C(C(C(OC3C(=O)O)OC4C(C(C(OC4C(=O)O)O)O)O)O)O)O)O)C(=O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。